

Optimizing Nystatin concentration for perforated patch clamp recordings

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Compound of Interest

Compound Name: Nystatin

Cat. No.: B7802587

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Optimizing Nystatin for Perforated Patch Clamp: A Technical Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for optimizing **nystatin** concentration in perforated patch clamp recordings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for **nystatin**?

A1: The optimal concentration of **nystatin** can vary significantly depending on the cell type.^[1] A common starting range is 100-250 µg/mL in the pipette solution. However, concentrations as low as 2-4 µg/mL have also been reported to be effective.^[1] It is crucial to empirically determine the ideal concentration for your specific cell preparation.

Q2: How should I prepare the **nystatin** stock solution?

A2: **Nystatin** is light-sensitive and should be handled accordingly.^{[2][3]} To prepare a stock solution, dissolve **nystatin** powder in dimethyl sulfoxide (DMSO) to a concentration of 25-50 mg/mL.^{[3][4]} This stock solution should be made fresh daily for best results.^[3] Some protocols suggest that frozen aliquots of the stock solution can be stored at -20°C for up to a few months.^[5]

Q3: How do I prepare the final **nystatin**-containing pipette solution?

A3: Just before your experiment, dilute the **nystatin** stock solution into your intracellular pipette solution to the desired final concentration (e.g., 200 $\mu\text{g/mL}$).^[3] Vortex the solution thoroughly to ensure the **nystatin** is well-dispersed.^[3] It is important to use this final solution within 2-4 hours, as **nystatin**'s potency decreases over time in aqueous solutions.^[3]

Q4: Why is it recommended to front-fill the pipette tip with a **nystatin**-free solution?

A4: **Nystatin** present at the pipette tip can interfere with the formation of a high-resistance gigaseal between the pipette and the cell membrane.^[1] To avoid this, it is best practice to first fill the very tip of the pipette (approximately 0.5 mm) with **nystatin**-free intracellular solution before back-filling with the **nystatin**-containing solution.^{[2][3]} This ensures a clean surface for seal formation.

Q5: How can I monitor the perforation process?

A5: The progress of membrane perforation can be monitored by applying continuous small voltage steps and observing the capacitive currents.^[1] As **nystatin** pores form and incorporate into the membrane patch, you will see a gradual increase in the amplitude of the capacitive currents and a slow decrease in the access resistance.^[6]

Q6: How can I be sure I have a perforated patch and not a conventional whole-cell configuration?

A6: Spontaneous rupture of the membrane patch can sometimes occur.^[7] To verify a true perforated patch, you can include a fluorescent dye, such as eosin or tetramethylrhodamine-dextran, in the pipette solution.^{[7][8]} In a successful perforated patch, the dye will remain in the pipette, while in a conventional whole-cell configuration, it will quickly diffuse into the cell.^{[7][8]}

Troubleshooting Guide

Problem	Possible Cause(s)	Suggested Solution(s)
Failure to form a gigaseal	Nystatin at the pipette tip is interfering with seal formation.	Ensure you are front-filling the pipette tip with a nystatin-free solution. Aim for a rapid seal formation after approaching the cell to minimize diffusion of nystatin to the tip.[1]
Slow or no perforation	- Nystatin concentration is too low.- Nystatin has degraded.- The cell membrane composition is resistant to nystatin.	- Increase the nystatin concentration in your pipette solution.- Prepare fresh nystatin stock and final solutions.[3]- Consider trying a different perforating agent like Amphotericin B.[8][9]
High or unstable access resistance	- Incomplete perforation.- Clogging of nystatin pores.	- Allow more time for perforation to occur (can take up to 20-30 minutes).[1][3]- Ensure the nystatin solution is well-vortexed and free of precipitates before back-filling the pipette.
Spontaneous rupture into whole-cell mode	- Nystatin concentration is too high.- The cell membrane is fragile.	- Decrease the nystatin concentration.- Handle the cells with extra care and use gentle suction when forming the seal.- Include a fluorescent dye in the pipette to confirm the recording configuration.[7][8]
Current rundown still occurs	The pores formed by nystatin may still allow for the dialysis of some smaller intracellular components.	While perforated patch significantly reduces rundown compared to conventional whole-cell, it may not eliminate it entirely.[9] Ensure your recording time is within the

stable period observed for your cell type.

Experimental Protocols

Preparation of Nystatin Solutions

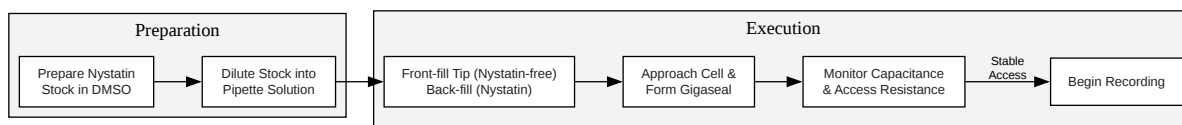
- Stock Solution (25 mg/mL):
 - In a light-protected microtube, weigh out 2.5 mg of **nystatin** powder.[3]
 - Add 100 μ L of 100% DMSO.[3]
 - Vortex for approximately 30 seconds to dissolve.[3]
 - Wrap the tube in aluminum foil to protect it from light. This stock solution should be made fresh daily.[3]
- Final Pipette Solution (200 μ g/mL):
 - Just before use, add 8 μ L of the 25 mg/mL **nystatin** stock solution to 1 mL of your desired intracellular pipette solution.[3]
 - Vortex the final solution thoroughly.
 - Keep the solution on ice and protected from light. Use within 2-4 hours for optimal performance.[3]

Perforated Patch Recording Procedure

- Pipette Filling:
 - Prepare patch pipettes with resistances between 3 and 5 M Ω . [8]
 - Dip the tip of the pipette into **nystatin**-free intracellular solution for a few seconds to fill the very tip.[3]
 - Carefully back-fill the pipette with the freshly prepared **nystatin**-containing solution.

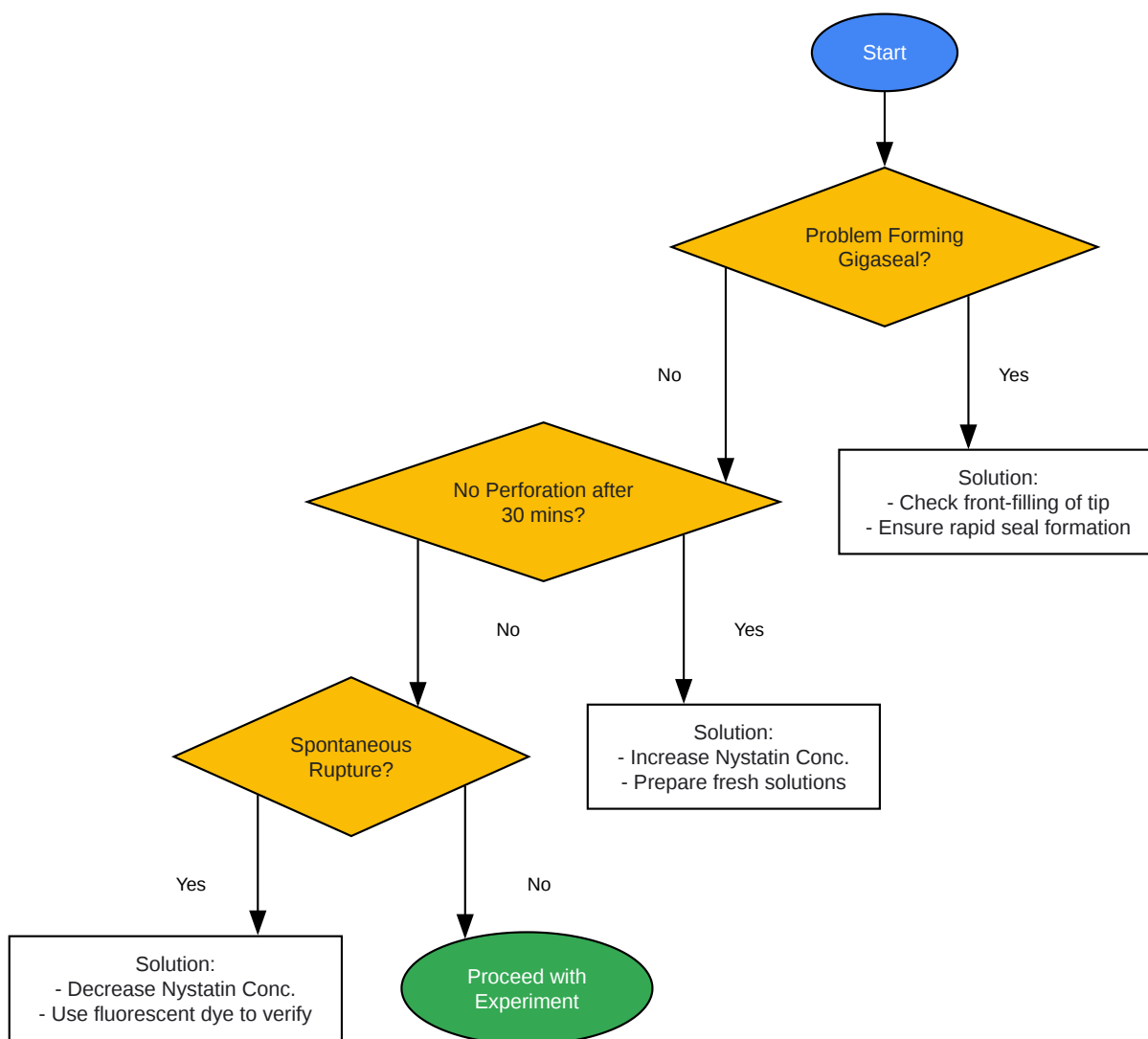
- Seal Formation:
 - Approach the target cell with the pipette.
 - Apply slight positive pressure just before touching the cell.[8]
 - Once a dimple is observed on the cell surface, release the pressure and apply gentle suction to form a gigaseal ($>1\text{ G}\Omega$).
- Monitoring Perforation:
 - Continuously apply small, hyperpolarizing voltage steps (e.g., -5 mV) and monitor the capacitive transients.
 - Perforation is indicated by a gradual increase in the size of the capacitive current and a corresponding decrease in the access resistance. This process can take 10-30 minutes.[3]
- Recording:
 - Once the access resistance has stabilized at an acceptable level (typically $< 30\text{ M}\Omega$), you can begin your experimental recordings.
 - Periodically check the access resistance throughout the experiment to ensure the stability of the perforated patch.

Visualizations



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Caption: Workflow for **Nystatin** Perforated Patch Clamp Experiments.



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Caption: Troubleshooting Common **Nystatin** Patch Clamp Issues.

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